

spectroscopic data for hex-5-en-3-ol (NMR, IR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Hex-5-en-3-ol

This guide provides a comprehensive overview of the spectroscopic data for **hex-5-en-3-ol** (CAS No: 688-99-3), tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Molecular Structure

IUPAC Name: **hex-5-en-3-ol**[1] Molecular Formula: C₆H₁₂O[1][2] Molecular Weight: 100.16 g/mol [1][2] Structure:

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for **hex-5-en-3-ol**.

Table 1: ¹H NMR Spectroscopic Data

Protons adjacent to the electron-withdrawing hydroxyl group are deshielded and appear downfield (3.4-4.5 ppm).[3][4][5] The proton on the oxygen atom itself can have a variable chemical shift and is often a broad singlet.[4]



Protons (Position)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~0.9	Triplet	
H-2	~1.5	Multiplet	-
H-3 (CH-OH)	~3.6 - 4.1	Multiplet	-
H-4	~2.1 - 2.3	Multiplet	-
H-5	~5.8	Multiplet (ddt)	-
H-6 (vinyl)	~5.0 - 5.2	Multiplet (dd)	-
ОН	Variable (typically 2.0-2.5)	Singlet (broad)	-

Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is a representative compilation from spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

In ¹³C NMR, the carbon atom bonded to the hydroxyl group is characteristically deshielded, appearing in the 50-80 ppm range.[3][4][5]

Carbon (Position)	Chemical Shift (δ, ppm)
C-1	~10
C-2	~30
C-3 (C-OH)	~70
C-4	~42
C-5	~135
C-6	~118



Note: Data is referenced from spectral databases and may vary slightly based on experimental conditions.

Table 3: IR Absorption Data

The IR spectrum of an alcohol is distinguished by a strong, broad O-H stretching band and a C-O stretching band.[5][6] The broadness of the O-H band is due to hydrogen bonding.[4][5]

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H Stretch	3200 - 3500	Strong, Broad	Alcohol, H-bonded
C-H Stretch (sp²)	3010 - 3100	Medium	Alkene C-H
C-H Stretch (sp³)	2850 - 2960	Strong	Alkane C-H[7]
C=C Stretch	1640 - 1680	Medium	Alkene
C-O Stretch	1050 - 1260	Strong	Alcohol[6]

Source: The FTIR spectrum was recorded from a neat sample using a capillary cell.[1]

Table 4: Mass Spectrometry Fragmentation Data

Alcohols in a mass spectrometer typically undergo two primary fragmentation pathways: alphacleavage and dehydration (loss of water).[5][8][9][10] The molecular ion peak for primary and secondary alcohols is often small or absent.[8][11]

m/z Value	Interpretation	Fragmentation Pathway
100	[M] ⁺ (Molecular Ion)	Ionization of hex-5-en-3-ol
82	[M-18] ⁺	Dehydration (Loss of H ₂ O)
71	[M-C ₂ H ₅] ⁺	α-cleavage
57	[M-C ₃ H ₅ O] ⁺	Fragmentation
41	[C₃H₅] ⁺	Allyl cation



Source: Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: A small aliquot (~0.5 mL) of purified **hex-5-en-3-ol** is placed directly into a 5 mm NMR tube.[12][13] Alternatively, for higher resolution or when required by the instrument, the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) at a concentration of approximately 5-10 mg/mL.
- Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Varian A-60 or equivalent).[1]
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded, typically with a pulse angle of 90° and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using proton decoupling to simplify the spectrum to singlets for each unique carbon.[14] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[12][13]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Integration of peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation (Neat): For a neat liquid sample, a drop of hex-5-en-3-ol is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates, forming a thin capillary film.[1]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer (e.g., Digilab FTS-14 or equivalent).[1]



- Acquisition: The sample is placed in the instrument's sample holder, and a background spectrum (of air or the salt plates) is collected first. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[7] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.

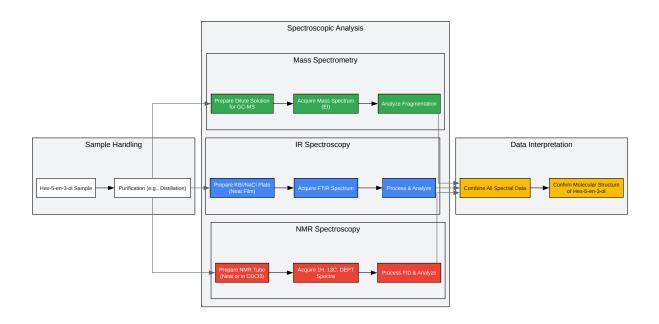
Mass Spectrometry Protocol

- Sample Introduction (GC-MS): The sample is introduced via a gas chromatograph (GC) to separate it from any impurities. A small volume of a dilute solution of **hex-5-en-3-ol** in a volatile solvent (e.g., dichloromethane) is injected into the GC.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment at its specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **hex-5-en-3-ol**.





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Caption: Workflow for the spectroscopic characterization of **hex-5-en-3-ol**.

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